(1R,4S)-4-methoxycyclopent-2-en-1-ol
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Overview
Description
(1R,4S)-4-methoxycyclopent-2-en-1-ol is an organic compound with a unique structure characterized by a cyclopentene ring substituted with a methoxy group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-4-methoxycyclopent-2-en-1-ol can be achieved through several methods. One common approach involves the nucleophilic ring-opening reaction of a suitable precursor, such as a bicyclic aziridine, followed by functionalization steps to introduce the methoxy and hydroxyl groups . Another method includes the use of organometallic reagents and catalysts to facilitate the formation of the desired cyclopentene ring structure .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often employ environmentally friendly conditions and cost-effective reagents to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
(1R,4S)-4-methoxycyclopent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the cyclopentene ring can be reduced to form a saturated cyclopentane derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclopentenone derivatives, while reduction of the double bond can produce cyclopentanol derivatives .
Scientific Research Applications
(1R,4S)-4-methoxycyclopent-2-en-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (1R,4S)-4-methoxycyclopent-2-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1R,4S)-4-methoxycyclopent-2-en-1-ol include:
- (1R,4S)-4-hydroxycyclopent-2-en-1-ol
- (1R,4S)-4-methoxycyclopent-2-en-1-one
- (1R,4S)-4-methoxycyclopent-2-en-1-amine .
Uniqueness
The presence of both a methoxy and a hydroxyl group allows for diverse chemical transformations and interactions with biological targets .
Properties
IUPAC Name |
(1R,4S)-4-methoxycyclopent-2-en-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-8-6-3-2-5(7)4-6/h2-3,5-7H,4H2,1H3/t5-,6+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYAXJPWNDLTMQ-NTSWFWBYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1C[C@H](C=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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